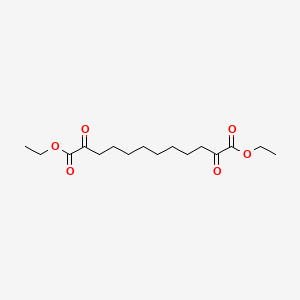

Diethyl 2,11-dioxododecanedioate

説明

Diethyl 2,11-dioxododecanedioate is a synthetic ester derivative of 2,11-dioxododecanedioic acid, featuring a 12-carbon backbone with ketone groups at positions 2 and 11 and ethyl ester termini. This compound is hypothesized to exhibit unique physicochemical properties due to its extended aliphatic chain, dual ketone functionalities, and ester groups. Such structural attributes may render it valuable in organic synthesis, polymer chemistry, or specialty chemical applications.

特性

CAS番号 |

114318-35-3 |

|---|---|

分子式 |

C16H26O6 |

分子量 |

314.37 g/mol |

IUPAC名 |

diethyl 2,11-dioxododecanedioate |

InChI |

InChI=1S/C16H26O6/c1-3-21-15(19)13(17)11-9-7-5-6-8-10-12-14(18)16(20)22-4-2/h3-12H2,1-2H3 |

InChIキー |

PPRIYVPMWBAKPY-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(=O)CCCCCCCCC(=O)C(=O)OCC |

製品の起源 |

United States |

科学的研究の応用

Pharmaceutical Applications

Diethyl 2,11-dioxododecanedioate has potential uses in drug development due to its structural characteristics that may influence biological activity. Research indicates that similar compounds have been explored for their roles in:

- Anticancer Agents : Compounds with dioxo functionalities have shown promise in inhibiting cancer cell proliferation. The structural similarity of diethyl 2,11-dioxododecanedioate to other dioxo compounds suggests it may exhibit similar properties.

- Antimicrobial Activity : The presence of carbonyl groups can enhance interactions with biological targets, making this compound a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : Like other dicarboxylic esters, diethyl 2,11-dioxododecanedioate may serve as an enzyme inhibitor, potentially impacting metabolic pathways relevant to diseases such as diabetes or cancer.

Materials Science

The compound's unique structure allows it to function effectively as a plasticizer or lubricant in various industrial applications:

- Lubricants : Research has indicated that diesters derived from dodecanedioic acid can improve lubricity properties in formulations. Diethyl 2,11-dioxododecanedioate may enhance the performance of lubricants by lowering the friction coefficient and improving thermal stability.

- Polymer Production : As a building block for polymer synthesis, this compound can be utilized to create polyesters or other polymeric materials with desirable mechanical properties.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar dioxo compounds highlighted their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Diethyl 2,11-dioxododecanedioate could potentially demonstrate similar effects due to its structural characteristics.

Case Study 2: Lubricity Enhancement

Research on esters derived from dodecanedioic acid showed improved lubricity when incorporated into lubricant formulations. The addition of diethyl 2,11-dioxododecanedioate could enhance these properties further due to its unique molecular structure.

類似化合物との比較

Structural Analogues and Key Differences

The following compounds are selected for comparison based on shared ester or aliphatic chain features:

Key Observations :

- Chain Length : Diethyl 2,11-dioxododecanedioate and bis(2-ethylhexyl) dodecanedioate share a 12-carbon backbone, whereas diethyl succinate has a shorter 4-carbon chain.

- Ketone Functionality : The presence of ketones in the target compound distinguishes it from both analogues, likely increasing polarity and reactivity (e.g., toward nucleophilic additions or reductions).

Physicochemical Properties (Theoretical vs. Empirical Data)

A comparative analysis of select properties is outlined below. Data for diethyl succinate is empirical , while properties for the other compounds are inferred based on structural trends:

Notes:

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Diethyl 2,11-dioxododecanedioate, and how do reaction conditions (e.g., catalysts, solvents) affect yield?

- Methodological Answer : The compound is synthesized via esterification of dodecanedioic acid derivatives. Key steps include:

- Using diols or diethyl esters under acidic or enzymatic catalysis to form ester linkages .

- Optimizing temperature (80–120°C) and solvent polarity (e.g., toluene or THF) to minimize side reactions like transesterification .

- Purification via fractional distillation or column chromatography to isolate the diester .

- Critical Consideration : Monitor reaction progress using TLC or HPLC to detect intermediates and adjust stoichiometry for optimal yield .

Q. Which spectroscopic techniques are most effective for characterizing Diethyl 2,11-dioxododecanedioate?

- Methodological Answer :

- FTIR : Identify carbonyl (C=O) stretches at ~1730–1750 cm⁻¹ and ester (C-O) bands at ~1200–1250 cm⁻¹ .

- NMR : Use H NMR to confirm ethyl groups (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and C NMR to resolve carbonyl carbons (δ 165–175 ppm) .

- MS (ESI or EI) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns to validate the structure .

Q. How does the compound’s stability under varying storage conditions (e.g., temperature, light) impact experimental protocols?

- Methodological Answer :

- Store at –20°C in amber glass vials to prevent hydrolysis of ester groups, which increases at >25°C or under UV exposure .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to quantify degradation products like free diacids .

Advanced Research Questions

Q. What computational modeling approaches best predict the reactivity of Diethyl 2,11-dioxododecanedioate in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition-state energies for ester hydrolysis .

- Compare experimental kinetic data (e.g., rate constants under acidic vs. basic conditions) with simulated activation barriers to validate models .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the compound’s physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Synthesize analogs (e.g., dimethyl or dipropyl esters) and measure logP values to correlate chain length with hydrophobicity .

- Use DSC (Differential Scanning Calorimetry) to determine melting points, noting that longer alkyl chains reduce crystallinity .

Q. What strategies resolve contradictions in reported data on the compound’s catalytic behavior in polymerization reactions?

- Methodological Answer :

- Conduct systematic reproducibility studies using controlled conditions (e.g., inert atmosphere, standardized initiators) to isolate variables like moisture or oxygen interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。